molecular formula C18H14ClN3O3 B2697970 (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one CAS No. 1259236-04-8

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

Cat. No. B2697970
CAS RN: 1259236-04-8
M. Wt: 355.78
InChI Key: MWPHJZHJTNHQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

A core aspect of research on compounds related to (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one involves the synthesis and structural evaluation of quinoline and pyrazole derivatives. These compounds are pivotal in developing pharmacologically relevant molecules. For instance, synthesis techniques aim at constructing complex structures like quinoxalines and quinolines, which are essential frameworks in medicinal chemistry due to their potential anticancer and antimicrobial properties (Kurasawa et al., 1990; Pawlas et al., 2002).

Anticancer Applications

Research on quinoline derivatives highlights their significance in anticancer applications. Novel quinoline compounds have shown broad-spectrum antiproliferative activities against a panel of 60 cancer cell lines, suggesting their potential as anticancer agents. The selective inhibition of oncogenic kinases by these compounds marks a promising direction for cancer therapy development (El-Damasy et al., 2016).

Antimicrobial Activities

The synthesis of new heterocycles incorporating the phthalazine or quinoline moiety has been explored for their antimicrobial properties. These studies reveal the potential of such compounds in developing new antibacterial agents, highlighting the importance of structural modifications to enhance antimicrobial efficacy (Khalil et al., 2009; Singh et al., 2010).

Antioxidant Properties

Some quinoline derivatives have been synthesized and evaluated for their antioxidant properties, indicating the role of these compounds in protecting against oxidative stress. This research underscores the potential of quinoline-based compounds in applications beyond pharmacology, including materials science and chemical engineering (Hussein et al., 2016).

properties

IUPAC Name

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-22-14(4-5-20-22)15(23)3-2-11-8-12-9-16-17(25-7-6-24-16)10-13(12)21-18(11)19/h2-5,8-10H,6-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPHJZHJTNHQBH-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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